molecular formula C10H11BrN2O B1400586 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- CAS No. 1283176-17-9

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-

Cat. No.: B1400586
CAS No.: 1283176-17-9
M. Wt: 255.11 g/mol
InChI Key: NPJFNKBBMIGJMK-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-, also known as 4-bromo-1,3-dihydro-2H-benzimidazol-2-one, is a brominated benzimidazole derivative. This compound is characterized by its bromine atom at the 4-position and an isopropyl group at the 1-position of the benzimidazole ring. Benzimidazoles are heterocyclic aromatic organic compounds that have been widely studied for their biological and pharmaceutical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Benzimidazole Derivatives: The compound can be synthesized by the bromination of 1-(1-methylethyl)-1,3-dihydro-2H-benzimidazol-2-one using bromine in the presence of a suitable solvent like dichloromethane.

  • N-alkylation: Another method involves the N-alkylation of 4-bromo-1,3-dihydro-2H-benzimidazol-2-one with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), alkaline conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous ether.

  • Substitution: Nucleophiles such as sodium iodide (NaI), acetone, and heat.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Iodides or other substituted benzimidazoles.

Scientific Research Applications

2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- has various applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 7-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

  • 4-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

  • Brorphine

Uniqueness: 2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopropyl group at the 1-position enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Properties

IUPAC Name

7-bromo-3-propan-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(2)13-8-5-3-4-7(11)9(8)12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJFNKBBMIGJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=CC=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-
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2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-
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2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-
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2H-Benzimidazol-2-one, 4-bromo-1,3-dihydro-1-(1-methylethyl)-

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